7-Phenoxy-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-phenoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-9-8-12-5-4-10-16-15(12)11-14/h1-3,6-9,11,16H,4-5,10H2 |
InChI Key |
XFQCKQSLKALXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OC3=CC=CC=C3)NC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
Antimicrobial and Anti-inflammatory Effects
- THQ sulfonamides with substituents at the 7-position demonstrate broad-spectrum antimicrobial activity, attributed to the sulfonamide moiety’s ability to disrupt bacterial folate synthesis .
- 7-Hydroxy-THQ derivatives act as antioxidants, reducing oxidative stress in inflammatory pathways .
Stability and Reactivity
- 7-Nitro-THQ and 7-Chloro-THQ are prone to oxidation under catalytic conditions, converting to quinoline derivatives (e.g., 41% yield for quinoline from THQ oxidation) .
- 7-Hydroxy-THQ derivatives are sensitive to dehydration, requiring mild conditions to preserve the hydroxyl group .
Preparation Methods
Acylation of m-Aminophenol
The earliest method involves acylation of m-aminophenol to form a lactam intermediate, followed by reduction. As detailed in U.S. Patent 5,283,336, this two-step process begins with cyclization of m-aminophenol using acylating agents like acetic anhydride. The resulting lactam undergoes reduction with agents such as lithium aluminum hydride (LiAlH₄) to yield 7-hydroxy-1,2,3,4-tetrahydroquinoline. Subsequent alkylation with phenoxy groups completes the synthesis:
Key Steps:
-
Phenoxy Introduction :
Alkylation with phenyl bromide derivatives under basic conditions (e.g., K₂CO₃) yields the final product.
Limitations : Multi-step purification and moderate yields (45–66%) hinder scalability.
Nitration and Hydrolysis of Tetrahydroquinoline
Direct Nitration Pathway
An alternative route starts with 1,2,3,4-tetrahydroquinoline , which undergoes nitration at the 7-position using mixed acid (H₂SO₄/HNO₃). The nitro intermediate is hydrogenated to an amine, followed by hydrolysis under acidic conditions (H₃PO₄, 165°C) to introduce the hydroxyl group:
Reaction Conditions :
Advantages : Higher regioselectivity for the 7-position compared to Friedel-Crafts alkylation.
Catalytic Hydrogenation Approaches
Palladium-Catalyzed Reductive Amination
European Patent EP2154132A1 describes a one-pot reductive amination using ortho-chlorostyrenes and N-methylanilines . A titanium-based catalyst (2,6-bis(phenylamino)pyridinato-Ti) enables hydroaminoalkylation, followed by intramolecular Buchwald–Hartwig amination:
Key Data :
Conditions :
Borrowing Hydrogen Methodology
Manganese PN₃ Pincer Catalysis
A modern approach employs manganese(I) complexes to dehydrogenate secondary alcohols, forming imines that cyclize to tetrahydroquinolines. As reported by Hofmann et al., this method uses 2-aminobenzyl alcohol and 1-phenylethanol under basic conditions (KH/KOH):
Reaction Parameters :
Mechanism :
-
Alcohol dehydrogenation to ketone.
-
Condensation with amine to form imine.
Advantages : Atom-efficient, water as the sole byproduct.
SmI₂-Mediated Reduction of Quinolin-2-ones
A novel method by Zhang et al. reduces quinolin-2(1H)-ones using samarium diiodide (SmI₂) in the presence of H₂O and Et₃N. This one-step process cleaves the C–O bond of the lactam:
Conditions :
Scope : Compatible with electron-donating and withdrawing substituents.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for preparing 7-Phenoxy-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis of this compound (7-Phenoxy-THQ) typically involves cyclization strategies. For example, intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives, such as those derived from aromatic amines, can yield the tetrahydroquinoline core . Key factors include:
- Temperature : Elevated temperatures (e.g., 80–120°C) promote ring closure but may require inert atmospheres to prevent oxidation.
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) can accelerate cyclization.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution during cyclization .
Yield optimization often involves balancing reaction time and stoichiometry of intermediates like epichlorohydrin .
Q. How can researchers characterize the structural and functional properties of 7-Phenoxy-THQ derivatives?
Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenoxy group at C7) and confirms ring saturation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated derivatives .
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
- HPLC-Purity Analysis : Ensures >95% purity for pharmacological assays, especially when evaluating anticonvulsant activity .
Q. What safety protocols are critical when handling 7-Phenoxy-THQ in laboratory settings?
Methodological Answer: Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, particularly during solvent evaporation steps .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .
- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can intramolecular cyclization be optimized to synthesize bifunctional 7-Phenoxy-THQ derivatives?
Methodological Answer: Bifunctional derivatives (e.g., 4,4′-(1,4-phenylenediamine)di-THQ) require precise control of:
- Substituent Compatibility : Ensure substituents (e.g., phenoxy, sulfonyl) do not sterically hinder cyclization. Electron-withdrawing groups may slow electrophilic attacks .
- Catalyst Selection : Lewis acids like BF₃·Et₂O enhance regioselectivity during dual cyclization events .
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., N-chloro-2-hydroxypropyl intermediates) and adjust reaction time .
Q. What strategies resolve contradictions between computational predictions and experimental data in biological activity studies?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects in Simulations : Adjust dielectric constants in docking studies to match assay conditions (e.g., aqueous vs. DMSO solutions) .
- Metabolite Interference : Perform LC-MS to detect in situ metabolite formation that may alter activity .
- Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions not predicted in silico .
Q. How do substituent position and nature influence the pharmacological activity of 7-Phenoxy-THQ derivatives?
Methodological Answer: SAR studies reveal:
- Electron-Donating Groups (e.g., methoxy) : Enhance anticonvulsant activity by increasing membrane permeability .
- Halogen Substituents (e.g., Cl, Br) : Improve binding to GABA receptors but may increase cytotoxicity .
- Position-Specific Effects : Substituents at C7 (phenoxy) show higher activity than C6 in rodent seizure models .
Q. What challenges arise in scaling up 7-Phenoxy-THQ synthesis while maintaining enantiomeric purity?
Methodological Answer: Critical challenges include:
- Chiral Resolution : Use chiral stationary phases (e.g., amylose columns) for HPLC purification .
- Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP) on silica to reduce costs in asymmetric hydrogenation .
- Thermodynamic Control : Optimize cooling rates during crystallization to avoid racemization .
Q. How can advanced spectroscopic techniques differentiate regioisomers in substituted 7-Phenoxy-THQ compounds?
Methodological Answer:
- 2D NMR (e.g., NOESY) : Detects through-space interactions between phenoxy protons and adjacent substituents .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in complex mixtures .
- Tandem Mass Spectrometry (MS/MS) : Characterize fragmentation patterns unique to regioisomers (e.g., loss of phenoxy vs. methylsulfonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
